



Application Note: Utilizing Cryopreserved Hepatocytes for the Metabolic Assessment of PF-945863

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Compound of Interest		
Compound Name:	PF-945863	
Cat. No.:	B15560220	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-945863 is a pharmaceutical compound whose metabolic clearance is primarily mediated by aldehyde oxidase (AO)[1][2]. Understanding the metabolic fate of new chemical entities is a cornerstone of drug development, providing critical insights into their pharmacokinetic profile and potential for drug-drug interactions. Cryopreserved human hepatocytes are a valuable in vitro tool for these assessments, as they contain a full complement of metabolic enzymes and cofactors, closely mimicking the hepatic environment[3][4][5]. This application note provides a detailed protocol for evaluating the metabolism of **PF-945863** using cryopreserved human hepatocytes, with a focus on determining its metabolic stability.

Cryopreserved hepatocytes offer significant logistical advantages over fresh hepatocytes, including consistent quality, ready availability, and the ability to perform experiments with hepatocytes from the same donor over time[5][6]. While cytochrome P450 (CYP) enzymes are the most well-known drug-metabolizing enzymes, non-CYP enzymes like AO play a significant role in the clearance of many drugs[1][7]. Therefore, using a whole-cell system like hepatocytes is crucial for capturing the complete metabolic profile of compounds like **PF-945863**.

This document outlines the experimental workflow, from thawing and plating of cryopreserved hepatocytes to the analysis of **PF-945863** metabolism. It also includes representative data and



visualizations to guide researchers in performing and interpreting these assays.

Data Presentation

Table 1: Metabolic Stability of PF-945863 in Cryopreserved Human Hepatocytes

Time (minutes)	PF-945863 Remaining (%)
0	100
5	85.2
15	60.1
30	35.8
60	12.5
120	< 1.0

Table 2: Calculated Metabolic Parameters for PF-945863

Parameter	Value
Half-life (t½, min)	25.5
Intrinsic Clearance (CLint, μL/min/10 ⁶ cells)	27.2

Note: The data presented in these tables are representative and intended for illustrative purposes.

Experimental Protocols Materials and Reagents

- Cryopreserved human hepatocytes (plateable, high viability)
- Hepatocyte thawing medium (e.g., Cryopreserved Hepatocyte Recovery Medium)
- Hepatocyte plating medium (e.g., Williams' Medium E with supplements)



- · Collagen-coated 24-well plates
- Incubation medium (e.g., serum-free Williams' Medium E)
- PF-945863
- Positive control substrate for AO (e.g., zaleplon)
- Negative control (heat-inactivated hepatocytes)
- Acetonitrile (ACN) with internal standard (e.g., warfarin)
- LC-MS/MS system

Thawing and Plating of Cryopreserved Hepatocytes

- Pre-warm thawing and plating media to 37°C.
- Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains[8].
- Wipe the vial with 70% ethanol and transfer the contents to a conical tube containing prewarmed thawing medium.
- Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 10 minutes at room temperature to pellet the hepatocytes.
- Gently aspirate the supernatant and resuspend the cell pellet in plating medium.
- Determine cell viability and concentration using the trypan blue exclusion method. Viability should be >80%[9].
- Seed the hepatocytes onto collagen-coated 24-well plates at a density of 0.35 0.5 x 10⁶ viable cells/well[8].
- Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours to allow for cell attachment.



 After attachment, gently aspirate the plating medium and overlay with fresh, pre-warmed incubation medium.

PF-945863 Metabolism Assay

- Prepare stock solutions of PF-945863 and a positive control substrate in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be ≤ 0.1%[10].
- Prepare working solutions of the test compounds in incubation medium. A typical starting concentration for **PF-945863** is 1 μ M.
- Aspirate the medium from the attached hepatocytes and add the incubation medium containing PF-945863 or the positive control.
- Include a negative control group with heat-inactivated hepatocytes to account for any nonenzymatic degradation of the compound.
- At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect 50 μL aliquots from each well[10].
- Immediately terminate the metabolic reaction by adding the aliquot to 100 μL of ice-cold acetonitrile containing an internal standard.
- Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Analysis

- Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of PF-945863 at each time point.
- The disappearance of the parent compound over time is used to calculate the metabolic stability parameters.

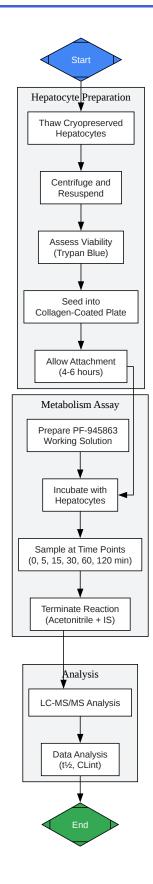
Data Analysis



- Plot the natural logarithm of the percentage of **PF-945863** remaining versus time.
- The slope of the linear portion of this plot represents the elimination rate constant (k).
- Calculate the half-life ($t\frac{1}{2}$) using the formula: $t\frac{1}{2} = 0.693 / k$.
- Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / cell number).

Mandatory Visualization

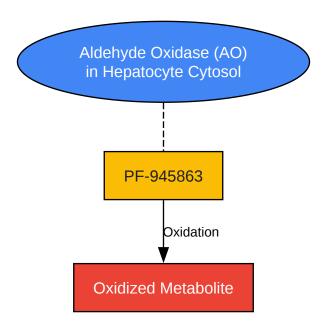




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Caption: Experimental workflow for **PF-945863** metabolism assay.





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Caption: Proposed metabolic pathway of PF-945863.

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